3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

solid-state chemistry formulation procurement

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS 51642-03-6), also known as 3-aminosulfolane hydrochloride, is a cyclic sulfonamide derivative with the molecular formula C4H10ClNO2S and a molecular weight of 171.65 g/mol. The compound exists as a crystalline hydrochloride salt, imparting a well-defined melting point of 208–209 °C and enhanced water solubility relative to its free base analog (3-aminotetrahydrothiophene 1,1-dioxide, CAS 6338-70-1).

Molecular Formula C4H10ClNO2S
Molecular Weight 171.65 g/mol
CAS No. 51642-03-6
Cat. No. B1306192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
CAS51642-03-6
Molecular FormulaC4H10ClNO2S
Molecular Weight171.65 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1N.Cl
InChIInChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H
InChIKeyMGZQMSFXPSKBDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride (CAS 51642-03-6): Chemical Identity and Baseline Physicochemical Profile for Procurement


3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS 51642-03-6), also known as 3-aminosulfolane hydrochloride, is a cyclic sulfonamide derivative with the molecular formula C4H10ClNO2S and a molecular weight of 171.65 g/mol [1]. The compound exists as a crystalline hydrochloride salt, imparting a well-defined melting point of 208–209 °C and enhanced water solubility relative to its free base analog (3-aminotetrahydrothiophene 1,1-dioxide, CAS 6338-70-1) [2]. Commercially available in purities of ≥97%, this building block features a tetrahydrothiophene ring bearing a primary amine and a 1,1-dioxo (sulfone) moiety, positioning it as a versatile intermediate in medicinal chemistry and chemical biology .

Why 3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride Cannot Be Replaced by Free Base or Enantiomer Analogs


Substituting the hydrochloride salt for the free base (CAS 6338-70-1) or interchanging racemic and enantiopure forms introduces quantifiable differences in physicochemical properties, handling safety, and synthetic utility. The hydrochloride salt confers a 208–209 °C melting point, enabling solid-state storage and precise gravimetric handling, whereas the free base is a low-melting solid or liquid that requires specialized containment [1]. Furthermore, the racemic mixture and its individual enantiomers ((R)- and (S)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride, CAS 935455-27-9 and 935455-28-0) exhibit divergent reactivity profiles in asymmetric transformations, directly impacting stereochemical outcomes in downstream synthesis . These measurable disparities preclude one-for-one substitution and necessitate informed procurement decisions based on specific experimental or process requirements.

Quantitative Differentiation of 3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride Against Analogs


Thermal Stability and Solid-State Handling: Melting Point Differential vs. Free Base

The hydrochloride salt (CAS 51642-03-6) demonstrates a 208–209 °C melting point, providing a stable crystalline solid at ambient conditions. In contrast, the free base analog 3-aminotetrahydrothiophene 1,1-dioxide (CAS 6338-70-1) is a low-melting solid or liquid (boiling point ~334.9 °C, but no defined melting point) . This difference directly influences storage, handling, and accurate weighing in laboratory settings, reducing the risk of hygroscopicity and degradation associated with the free base [1].

solid-state chemistry formulation procurement

Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base

As a hydrochloride salt, 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride exhibits markedly improved water solubility compared to its free base counterpart. While precise quantitative solubility data are not uniformly reported, vendor specifications and chemical intuition indicate the salt form is readily soluble in aqueous buffers and polar solvents, facilitating its use in bioconjugation and aqueous-phase reactions . The free base, lacking the counterion, demonstrates limited water solubility, often requiring organic co-solvents for dissolution . This difference is critical for applications demanding aqueous compatibility, such as protein labeling or cell-based assays.

solubility bioconjugation medicinal chemistry

Stereochemical Control in Asymmetric Synthesis: Racemic vs. Enantiopure Forms

The racemic mixture (CAS 51642-03-6) serves as a cost-effective starting material for route scouting and racemic syntheses, whereas its individual enantiomers ((R)- and (S)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride, CAS 935455-27-9 and 935455-28-0) are essential for generating optically active products with defined stereochemistry. In the optimization of 3-aminotetrahydrothiophene 1,1-dioxides as non-electrophilic ARE activators, structural modifications that alter stereochemistry directly impacted potency and efficacy, underscoring the importance of enantiopure building blocks in medicinal chemistry [1]. While the racemic form is suitable for early-stage discovery, the enantiopure variants are necessary for late-stage lead optimization and preclinical development where stereochemical purity influences pharmacological outcomes.

asymmetric synthesis chiral resolution enantioselectivity

Procurement Safety Profile: GHS Hazard Classification Comparison

The hydrochloride salt (CAS 51642-03-6) carries a GHS 'Warning' signal word with primary hazard statement H302 (Harmful if swallowed) . In contrast, the free base (CAS 6338-70-1) is classified as 'Danger' with H301+H311+H331 (Toxic if swallowed, in contact with skin, or if inhaled), indicating a more severe acute toxicity profile . This difference has practical implications for laboratory safety protocols, shipping requirements, and handling procedures, making the hydrochloride salt a lower-hazard alternative for many synthetic applications.

safety hazard assessment procurement

Molecular Weight and Density Differences: Impact on Stoichiometric Calculations

The hydrochloride salt possesses a molecular weight of 171.65 g/mol and a density of 1.314 g/cm³, whereas the free base weighs 135.18 g/mol with a density of 0.988 g/mL at 25°C [1]. These differences require adjustment of reaction stoichiometry and volumetric measurements when substituting one form for the other. For scale-up applications, the higher density of the hydrochloride salt enables more compact storage and reduced solvent volumes in concentrated reaction mixtures, offering logistical and process intensification benefits.

stoichiometry reaction scale-up formulation

Procurement Cost and Availability: Racemic Hydrochloride vs. Enantiopure Salts

The racemic hydrochloride (CAS 51642-03-6) is widely available from multiple suppliers at economical pricing (e.g., $22 for 1 g, $102 for 5 g) . In contrast, the enantiopure (R)- and (S)-hydrochloride salts (CAS 935455-27-9 and 935455-28-0) command significant premiums (e.g., £339 for 1 g of (R)-enantiomer) due to the added cost of chiral resolution or asymmetric synthesis . This cost differential, exceeding an order of magnitude per gram, makes the racemic form the preferred choice for early-stage research, reaction optimization, and applications where stereochemistry is not critical.

cost analysis supply chain procurement

High-Value Application Scenarios for 3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride Based on Quantitative Evidence


Medicinal Chemistry: Non-Electrophilic NRF2/ARE Activator Development

The 3-aminotetrahydrothiophene 1,1-dioxide scaffold serves as a core template for developing non-electrophilic activators of the antioxidant response element (ARE), a pathway implicated in oxidative stress and inflammation [1]. Optimization campaigns have yielded bis-sulfone analogs with improved cellular potency and drug-likeness, demonstrating the utility of this building block in hit-to-lead progression [1]. The racemic hydrochloride provides a cost-effective entry point for initial SAR exploration, while enantiopure variants enable stereochemical refinement in advanced leads.

Asymmetric Synthesis and Chiral Ligand Preparation

Enantiopure (R)- and (S)-3-aminotetrahydrothiophene 1,1-dioxide hydrochlorides are valuable intermediates for constructing chiral ligands used in asymmetric catalysis . The rigid tetrahydrothiophene backbone and polar sulfone group enhance selectivity in nucleophilic and catalytic transformations, enabling the synthesis of optically active molecules with high enantiomeric excess . The hydrochloride salt form ensures reliable handling and solubility during ligand synthesis.

Bioconjugation and Aqueous-Phase Derivatization

The enhanced aqueous solubility of the hydrochloride salt makes it a suitable amine handle for bioconjugation reactions performed in physiological buffers or aqueous media . This property is particularly advantageous for attaching the sulfolane moiety to biomolecules (e.g., peptides, proteins, or oligonucleotides) without the need for organic co-solvents that may denature or precipitate biological targets . The free base would necessitate DMSO or DMF, potentially compromising biomolecular integrity.

Process Chemistry and Scale-Up: Safer Handling and Storage

The crystalline nature and well-defined melting point (208–209 °C) of the hydrochloride salt facilitate large-scale handling, storage, and accurate dispensing in kilogram-scale reactions [2]. The lower GHS hazard classification ('Warning' vs. 'Danger' for the free base) reduces the administrative burden and safety infrastructure required for pilot-plant operations . Additionally, the higher density (1.314 g/cm³) permits more compact storage and reduces reactor volume requirements compared to the lower-density free base [3].

Technical Documentation Hub

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